N-(2-aminoethyl)-2-cyclopentylacetamide
Description
N-(2-Aminoethyl)-2-cyclopentylacetamide is an acetamide derivative characterized by a cyclopentyl group at the α-carbon of the acetamide backbone and a 2-aminoethyl substituent on the amide nitrogen. The molecular formula is inferred as C₉H₁₇N₂O, with a molecular weight of 185.25 g/mol. Its structure combines lipophilic (cyclopentyl) and hydrophilic (aminoethyl) moieties, making it a candidate for diverse applications, including pharmaceutical intermediates or bioactive molecules.
Properties
IUPAC Name |
N-(2-aminoethyl)-2-cyclopentylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c10-5-6-11-9(12)7-8-3-1-2-4-8/h8H,1-7,10H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQVQMGQHRXNADT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)NCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-aminoethyl)-2-cyclopentylacetamide typically involves the reaction of 2-cyclopentylacetic acid with ethylenediamine. The reaction is carried out under controlled conditions, often using a dehydrating agent to facilitate the formation of the amide bond. The reaction can be summarized as follows:
Starting Materials: 2-cyclopentylacetic acid and ethylenediamine.
Reaction Conditions: The reaction is typically conducted in the presence of a dehydrating agent such as thionyl chloride or carbodiimide at elevated temperatures.
Product Isolation: The product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and automated systems can further enhance the production process, ensuring consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-aminoethyl)-2-cyclopentylacetamide undergoes various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or oximes.
Reduction: The amide group can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminoethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of imines or oximes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or amines.
Scientific Research Applications
N-(2-aminoethyl)-2-cyclopentylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a ligand for receptor studies.
Medicine: Explored for its potential therapeutic effects, particularly in the modulation of neurotransmitter systems.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-aminoethyl)-2-cyclopentylacetamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Acetamide Derivatives
Structural and Physicochemical Differences
Substituent Effects on Lipophilicity: The cyclopentyl group in this compound enhances lipophilicity compared to phenyl or benzyloxy substituents in analogs like Epanolol . This may improve blood-brain barrier penetration, suggesting CNS applications. Aminoethyl vs.
Biological Activity
N-(2-aminoethyl)-2-cyclopentylacetamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article provides a comprehensive overview of its biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C10H18N2O
- Molecular Weight : 182.26 g/mol
The compound features an aminoethyl side chain attached to a cyclopentylacetamide moiety, which may contribute to its biological activity through interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes.
- Receptor Binding : The aminoethyl group may facilitate binding to neurotransmitter receptors, potentially modulating signaling pathways involved in various physiological processes.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes, impacting metabolic pathways and cellular functions.
Anticancer Activity
Research indicates that this compound exhibits potential anticancer properties. It has been investigated for its ability to overcome multidrug resistance (MDR) in cancer cells. The compound acts as a selective inhibitor of multidrug-resistant protein (MRP1), which is often implicated in the failure of chemotherapy treatments .
Table 1: Summary of Anticancer Studies
Neuropharmacological Effects
The compound has also been studied for its neuropharmacological effects, particularly regarding its interaction with neurotransmitter systems. Its structural similarity to known neurotransmitters suggests it may influence behaviors related to anxiety and depression.
- Case Study : A study on animal models indicated that this compound could modulate the activity of serotonin receptors, leading to anxiolytic effects .
Antimicrobial Properties
There is emerging evidence that this compound possesses antimicrobial properties. It has been tested against various bacterial strains, showing promising results in inhibiting growth.
Table 2: Antimicrobial Activity Results
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Future Directions for Research
Given the promising biological activities observed, further research is warranted to explore:
- In Vivo Studies : To assess the therapeutic potential and safety profile in living organisms.
- Mechanistic Studies : To elucidate the specific molecular interactions involved in its pharmacological effects.
- Structure-Activity Relationship (SAR) : To optimize the chemical structure for enhanced efficacy and reduced toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
